

3-Bromo-3-methyl-2-butanone reactivity and stability

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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

Cat. No.: B1330662

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An In-depth Technical Guide to the Reactivity and Stability of **3-Bromo-3-methyl-2-butanone**

Introduction

3-Bromo-3-methyl-2-butanone, with the CAS number 2648-71-7, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.^{[1][2][3]} Its structure, featuring a tertiary bromoalkane adjacent to a carbonyl group, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of **3-bromo-3-methyl-2-butanone**, supplemented with detailed experimental protocols and visual diagrams to facilitate its application in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-bromo-3-methyl-2-butanone** is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ BrO	[1][2][4]
Molecular Weight	165.03 g/mol	[1][2][4]
CAS Number	2648-71-7	[1][2]
Appearance	Colorless to yellow to orange clear liquid	[1][5][6]
Boiling Point	82-83 °C at 200 hPa	[7]
Density	1.29 g/mL at 20 °C	[7]
Synonyms	1-Bromo-1-methylethyl Methyl Ketone	[3]

Stability and Storage

Proper storage and handling of **3-bromo-3-methyl-2-butanone** are crucial to ensure its stability and for safety.

- **Stability:** The compound is chemically stable under standard ambient conditions (room temperature).[7] However, it is a flammable liquid and vapor, and its vapors may form explosive mixtures with air upon intense warming.[4][7]
- **Storage Conditions:** It is recommended to store **3-bromo-3-methyl-2-butanone** in a freezer.[1] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated place.[8][9]
- **Incompatibilities:** Keep away from heat, sparks, open flames, and hot surfaces.[8] It is incompatible with strong oxidizing agents, strong reducing agents, strong bases, metals, halogens, ammonia, and amines.[9]

Reactivity

The reactivity of **3-bromo-3-methyl-2-butanone** is dominated by the presence of the tertiary alkyl bromide, which makes it susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N1)

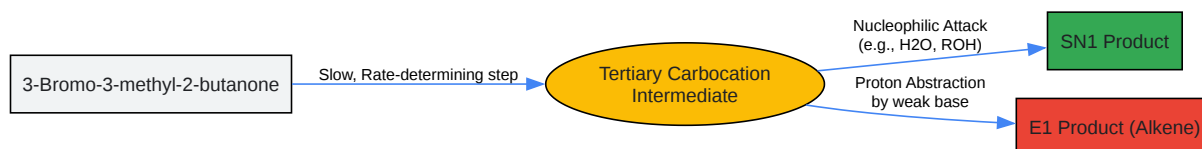
Due to the tertiary nature of the carbon atom bearing the bromine, **3-bromo-3-methyl-2-butanone** readily undergoes S_N1 reactions. The reaction proceeds through a relatively stable tertiary carbocation intermediate. The rate of an S_N1 reaction is primarily dependent on the stability of the carbocation formed. Tertiary alkyl halides, such as 2-bromo-2-methylbutane, exhibit the fastest S_N1 reaction rates compared to secondary and primary alkyl halides.^[10]

Elimination Reactions (E1 and E2)

Elimination reactions are also a prominent feature of the reactivity of **3-bromo-3-methyl-2-butanone**, often competing with S_N1 reactions.

- E1 Mechanism: This mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. A weak base can then abstract a proton from a beta-carbon to form an alkene.
- E2 Mechanism: A strong, sterically hindered base will favor the E2 mechanism, which is a concerted, one-step process.^[11] The use of bulky bases like tert-butoxide tends to favor the formation of the less substituted alkene (Hofmann product).^[11]

The competition between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction conditions. Weakly basic, good nucleophiles will favor substitution, while strong, non-nucleophilic bases will favor elimination.



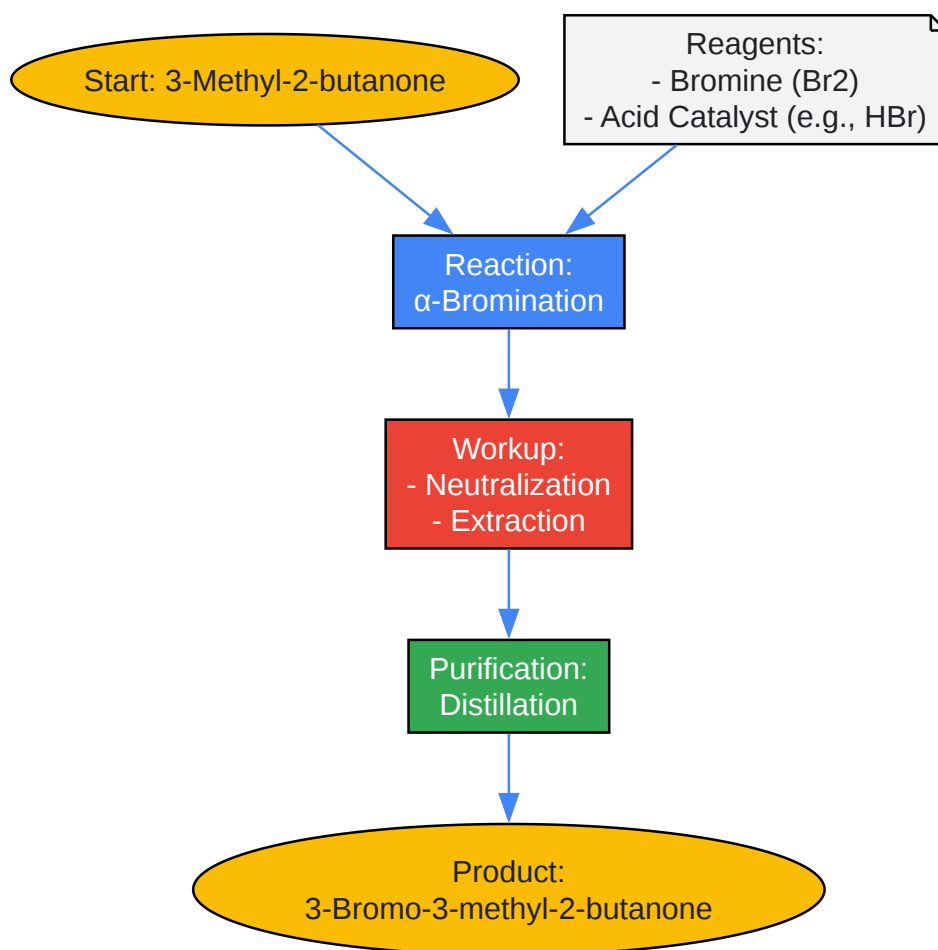
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Figure 1: Competing S_N1 and E1 reaction pathways for **3-bromo-3-methyl-2-butanone**.

Experimental Protocols

Synthesis of 3-Bromo-3-methyl-2-butanone

A common method for the synthesis of α -bromo ketones is the bromination of the corresponding ketone.[12] However, the direct bromination of 3-methyl-2-butanone can lead to a mixture of isomers.[13] A procedure for the synthesis of the isomeric 1-bromo-3-methyl-2-butanone is well-documented and provides insight into the reaction conditions.[13] Achieving selective synthesis of **3-bromo-3-methyl-2-butanone** would require specific reaction conditions that favor bromination at the tertiary carbon.



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Figure 2: General workflow for the synthesis of **3-bromo-3-methyl-2-butanone**.

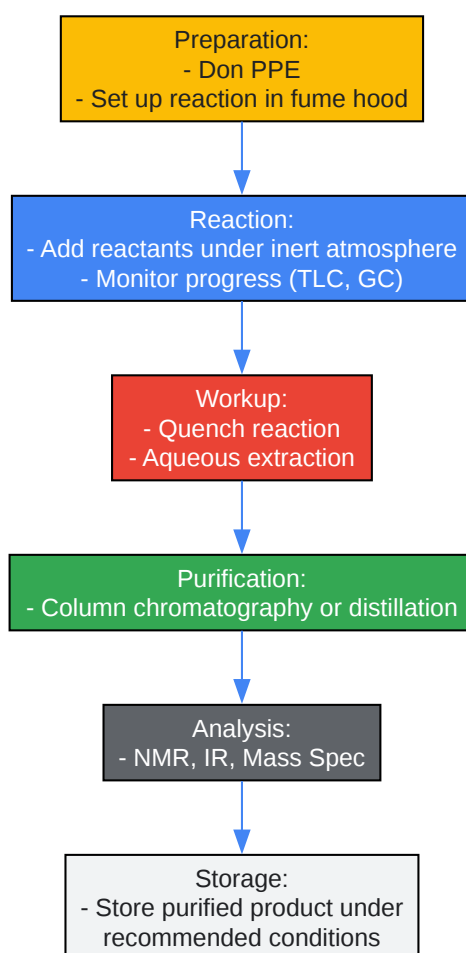
General Procedure for α -Bromination:

- Dissolve 3-methyl-2-butanone in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a stirrer and a dropping funnel.[13]
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution while stirring. The temperature should be carefully controlled.[13]
- After the addition is complete, allow the reaction to stir at room temperature until the color of bromine disappears.
- Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).[13]
- Remove the solvent under reduced pressure and purify the crude product by distillation.

Safety and Handling

3-Bromo-3-methyl-2-butanone is a hazardous chemical and requires careful handling.

- Hazard Statements: Flammable liquid and vapor.[4] Causes skin and serious eye irritation.[1]
[4] May be harmful if swallowed.[2][4]
- Precautionary Measures:
 - Keep away from heat, sparks, open flames, and other ignition sources.[8]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
 - Use only in a well-ventilated area.[9]
 - Ground and bond container and receiving equipment to prevent static discharge.[8]
 - In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
 - If on skin, take off immediately all contaminated clothing and rinse skin with water.



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Figure 3: A typical experimental workflow involving **3-bromo-3-methyl-2-butanone**.

Conclusion

3-Bromo-3-methyl-2-butanone is a valuable reagent for organic synthesis, primarily due to its propensity to undergo S_N1 and elimination reactions. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective use in the laboratory. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

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